N-[4-(furan-2-yl)phenyl]-1-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperidine-3-carboxamide
Description
N-[4-(furan-2-yl)phenyl]-1-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperidine-3-carboxamide is a complex organic compound that features a combination of furan, phenyl, pyrazine, and piperidine moieties
Properties
IUPAC Name |
N-[4-(furan-2-yl)phenyl]-1-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-16-17(2)26-22(18(3)25-16)15-28-12-4-6-20(14-28)24(29)27-21-10-8-19(9-11-21)23-7-5-13-30-23/h5,7-11,13,20H,4,6,12,14-15H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKGYYHPZDKEIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)CN2CCCC(C2)C(=O)NC3=CC=C(C=C3)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(furan-2-yl)phenyl]-1-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl phenyl derivative, followed by the introduction of the pyrazine moiety and finally the piperidine-3-carboxamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-[4-(furan-2-yl)phenyl]-1-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro groups on the pyrazine ring can be reduced to amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines from the reduction of nitro groups.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
N-[4-(furan-2-yl)phenyl]-1-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(furan-2-yl)phenyl]-1-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-(furan-2-yl)phenyl]-1-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperidine-3-carboxamide: shares structural similarities with other compounds containing furan, phenyl, pyrazine, and piperidine moieties.
Furan derivatives: Compounds like furan-2-carboxylic acid and furan-2,5-dicarboxylic acid.
Pyrazine derivatives: Compounds such as 2,3,5-trimethylpyrazine and 2,6-dimethylpyrazine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
